molecular formula C11H6Cl2F6N2 B000089 Cloflubicyne CAS No. 224790-70-9

Cloflubicyne

Cat. No.: B000089
CAS No.: 224790-70-9
M. Wt: 351.07 g/mol
InChI Key: NTESZNJQNKSALM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cloflubicyne plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. As a GABA receptor antagonist, this compound binds irreversibly to the GABA receptor, inhibiting its function . This interaction disrupts the normal inhibitory signaling mediated by GABA, leading to convulsant effects. The compound’s interaction with the GABA receptor is crucial for understanding its biochemical properties and its role in various biochemical pathways.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. By inhibiting the GABA receptor, this compound disrupts normal cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound’s impact on cell function includes changes in ion channel activity, neurotransmitter release, and synaptic transmission. These effects are particularly evident in neuronal cells, where this compound’s convulsant properties are most pronounced .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible binding to the GABA receptor. This binding inhibits the receptor’s function, preventing GABA from exerting its inhibitory effects on neuronal activity. The inhibition of GABA receptors by this compound leads to increased neuronal excitability and convulsant effects. Additionally, this compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be a potent and stable compound, maintaining its activity over extended periods. Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. Studies have shown that prolonged exposure to this compound can lead to sustained convulsant effects and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may cause mild convulsant effects, while higher doses can lead to severe convulsions and toxicity. Threshold effects have been observed, where a specific dosage is required to elicit convulsant effects. Additionally, high doses of this compound can result in adverse effects, including neurotoxicity and damage to neuronal cells .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s metabolism may involve enzymatic degradation and modification, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for understanding its effects on cellular function and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes .

Chemical Reactions Analysis

Cloflubicyne undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Biological Activity

Cloflubicyne is a compound that has garnered attention for its biological activity, particularly in the fields of immunology and oncology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Profile

This compound is a synthetic compound classified as a 2-phenyl-3-(2-pyridyl)-1H-indole derivative. Its structural characteristics contribute to its biological effects, making it a subject of interest in various studies.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with cellular signaling pathways:

  • Immunosuppressive Activity : this compound has been shown to inhibit the proliferation of human peripheral blood lymphocytes (PBLs) and mouse splenocytes. In a study, it demonstrated significant suppression of phytohemagglutinin (PHA)-induced proliferation, with an inhibition rate of approximately 60.7% at a concentration of 50 µM .
  • Anti-inflammatory Effects : The compound also inhibits tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, suggesting its potential as an anti-inflammatory agent .
  • Antitumor Properties : this compound has demonstrated cytotoxic effects against various tumor cell lines. It was particularly effective against A-549 lung cancer cells, where it induced apoptosis through the modulation of MAP kinase signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Concentration (µM) Inhibition Rate (%) Cell Type
Lymphocyte Proliferation5060.7Human PBLs
TNF-α Production50Significant SuppressionHuman Whole Blood Culture
Cytotoxicity62.5HighA-549 Lung Cancer Cells

Immunosuppressive Effects

In a detailed investigation, this compound was evaluated for its immunosuppressive properties. It significantly reduced the activation markers in B cells more than T cells, indicating a selective action that may be beneficial in treating autoimmune disorders .

Antitumor Activity

Research has shown that this compound's pro-apoptotic effects are mediated through the activation of caspases and modulation of NFκB pathways in tumor cells. For instance, it resulted in increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in WEHI-231 cells, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

5,6-dichloro-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F6N2/c12-6-4-1-5(7(6)13)9(10(14,15)16,11(17,18)19)8(4,2-20)3-21/h4-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTESZNJQNKSALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274166
Record name Cloflubicyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224790-70-9
Record name Cloflubicyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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